Fmoc-d-glu(otbu)-opfp
Overview
Description
Fmoc-d-glu(otbu)-opfp, also known as N-α-Fmoc-d-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing d-glutamic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group, which help in the selective deprotection and coupling reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-glu(otbu)-opfp typically involves the protection of the amino and carboxyl groups of d-glutamic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl ester. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-glu(otbu)-opfp undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for tert-butyl ester removal.
Coupling: DIC and HOBt in DMF for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent synthesis steps .
Scientific Research Applications
Fmoc-d-glu(otbu)-opfp is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics and diagnostics.
Industry: In the production of custom peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-d-glu(otbu)-opfp involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in SPPS .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-glutamic acid γ-tert-butyl ester: Similar in structure but contains the L-isomer of glutamic acid.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in SPPS, but with a different side chain.
Fmoc-D-Cys(Trt)-OH: Contains a thiol-protecting group and is used for introducing cysteine residues in peptides.
Uniqueness
Fmoc-d-glu(otbu)-opfp is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and tert-butyl ester protecting groups. This combination allows for selective deprotection and efficient incorporation into peptides, making it a valuable tool in peptide synthesis .
Biological Activity
Fmoc-D-Glu(otbu)-opfp, a derivative of glutamic acid, is widely recognized in biochemical research for its role as a building block in peptide synthesis and its potential therapeutic applications. This compound is particularly significant in the development of peptides that mimic neurotransmitters and serve various biological functions.
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.474 g/mol
- Melting Point : 83-89 °C
- Density : 1.2 g/cm³
Applications
This compound has several notable applications:
- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS) to create complex peptides.
- Drug Development : Important for designing drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
- Bioconjugation : Aids in attaching biomolecules, enhancing drug delivery systems.
- Protein Engineering : Used for modifying proteins to study interactions and functions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role in peptide synthesis and its potential effects on neurotransmission and cellular signaling.
The γ-carboxylation of glutamic acid derivatives like this compound is crucial for calcium ion chelation, which is essential for the biological activity of many Gla-containing peptides and proteins. This modification is mediated by γ-glutamyl carboxylase in the presence of vitamin K1, facilitating various physiological processes, including blood coagulation and cellular signaling pathways.
Case Studies
- Antimicrobial Peptides :
-
Bone Imaging Agents :
- Another research focused on using this compound in the development of Ga-DOTA-(D-Asp)n as bone imaging agents. The study highlighted that peptides composed of D-amino acids, such as those derived from this compound, demonstrated superior stability and prolonged retention in vivo compared to their L-amino acid counterparts .
Data Tables
Property | Value |
---|---|
Molecular Weight | 425.474 g/mol |
Melting Point | 83-89 °C |
Density | 1.2 g/cm³ |
Solubility | Soluble in DMF |
Application | Description |
---|---|
Peptide Synthesis | Key building block for SPPS |
Drug Development | Design of compounds targeting neurological disorders |
Bioconjugation | Enhances drug delivery systems |
Protein Engineering | Modifies proteins for interaction studies |
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692813 | |
Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-21-3 | |
Record name | D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200616-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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